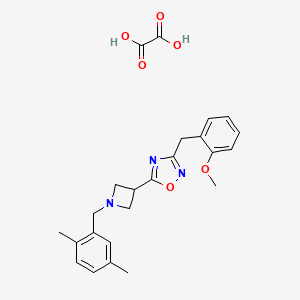
5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C24H27N3O6 and its molecular weight is 453.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate is a member of the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Reagents : Various reagents are used to facilitate the formation of the oxadiazole ring and the azetidine structure.
- Conditions : Controlled temperature and pressure are crucial, along with the use of catalysts or specific solvents to optimize yield.
- Characterization : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structure at each synthesis stage.
Antimicrobial Properties
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. Studies have shown that derivatives can be effective against various pathogens:
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with biological targets such as enzymes or receptors due to its structural features. Compounds with similar structures have shown:
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
- Binding Affinity : Molecular docking studies reveal good binding affinities to target proteins associated with microbial resistance mechanisms.
Study on Antitubercular Activity
A study conducted by Dhumal et al. (2016) explored the antitubercular effects of various oxadiazole derivatives. The most active compounds demonstrated significant inhibition of Mycobacterium bovis BCG in both active and dormant states. Molecular docking studies indicated strong binding to mycobacterial enoyl reductase (InhA), a critical enzyme in fatty acid biosynthesis.
Study on Antimicrobial Efficacy
Desai et al. (2016) investigated pyridine-based 1,3,4-oxadiazole hybrids for their antimicrobial activity. The study found that certain derivatives exhibited comparable or superior activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like gentamicin.
Propriétés
IUPAC Name |
5-[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2.C2H2O4/c1-15-8-9-16(2)18(10-15)12-25-13-19(14-25)22-23-21(24-27-22)11-17-6-4-5-7-20(17)26-3;3-1(4)2(5)6/h4-10,19H,11-14H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXLYXYLBFJFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














